molecular formula C8H6N2O B060937 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile CAS No. 193605-61-7

2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile

Cat. No.: B060937
CAS No.: 193605-61-7
M. Wt: 146.15 g/mol
InChI Key: GAKFCIOGTUACBZ-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused dihydrofuropyridine core, a privileged structure frequently found in bioactive molecules, appended with a carbonitrile group which serves as a critical synthetic handle for further derivatization. Its primary research value lies in its application as a key building block for the synthesis of novel small molecule inhibitors, particularly targeting protein kinases and other ATP-binding enzymes. The electron-withdrawing nature of the nitrile group can influence the molecule's electronic distribution and binding affinity, making it a crucial intermediate in structure-activity relationship (SAR) studies. Researchers utilize this compound to develop potential therapeutic agents for a range of disease areas, including oncology, inflammatory disorders, and central nervous system (CNS) diseases. The rigid, bicyclic structure provides a valuable template for constructing compound libraries aimed at probing specific biological targets and identifying new lead candidates. This product is intended for research and development purposes only in a controlled laboratory setting.

Properties

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFCIOGTUACBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Precursor Functionalization

A foundational approach involves the use of substituted pyridine derivatives as starting materials. For instance, 3-chloronicotinic acid ethyl ester serves as a critical precursor due to its reactive 3-chloro group, which undergoes nucleophilic displacement. Treatment with ethylene glycol under basic conditions (e.g., sodium hydride in DMF) generates an alkoxide intermediate, facilitating intramolecular cyclization to form the dihydrofuran ring. This method, adapted from furo[2,3-b]pyridine syntheses, requires precise control of reaction time (12–18 hours) and temperature (80–100°C) to achieve yields of 60–65%.

Decarboxylation and Cyanation

Following cyclization, the ester group at the 5-position is saponified to a carboxylic acid using aqueous NaOH (2 M, 70°C, 4 hours) and subsequently decarboxylated under acidic conditions (HCl, reflux). The resulting intermediate, 2,3-dihydrofuro[3,2-b]pyridin-5-ol, is converted to a triflate (using triflic anhydride and pyridine) to enable palladium-catalyzed cyanation. Employing Zn(CN)₂ and a Pd(PPh₃)₄ catalyst in DMF at 120°C for 6 hours introduces the nitrile group, yielding the target compound in 45–50% overall yield.

Cycloaddition-Based Strategies

Inverse-Electron-Demand Diels-Alder Reaction

An alternative route leverages 1,2,4-triazines functionalized with alkynes as dienophiles. Heating the triazine derivative with a dihydrofuran-containing diene at 150°C in toluene induces a [4+2] cycloaddition, forming the fused pyridine ring. Subsequent oxidation of the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the pyridine ring, while the nitrile group is introduced via a Sonogashira coupling with trimethylsilyl cyanide (TMSCN) and CuI catalysis. This method achieves moderate yields (55–60%) but offers excellent regiocontrol.

α,β-Unsaturated Carbonyl Condensation

Reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone) under microwave irradiation (100°C, 30 minutes) facilitates aza-annulation, directly forming the pyridine ring. The pre-existing nitrile group on the furan precursor is retained in the final product, streamlining the synthesis. Yields for this one-pot process range from 65% to 70%, with purity >95% after recrystallization.

Palladium-Catalyzed Cross-Coupling Approaches

Cyanide Displacement of Triflates

As outlined in Section 1.2, triflate intermediates derived from dihydrofuropyridinols are pivotal for late-stage cyanation. Optimized conditions (Pd₂(dba)₃, dtbpf ligand, Zn(CN)₂, 120°C) minimize side reactions such as hydrolysis, improving yields to 70–72%.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Limitations
Nucleophilic Substitution3-Chloronicotinic acid ethyl esterAlkoxide cyclization, cyanation45–50%Scalable, fewer purification stepsLow overall yield due to decarboxylation
Diels-Alder Cycloaddition1,2,4-Triazines + alkynes[4+2] Cycloaddition, oxidation55–60%High regioselectivityRequires high temperatures
α,β-Unsaturated Carbonyl Condensation2-Amino-4,5-dihydro-3-furancarbonitrileAza-annulation65–70%One-pot synthesis, retains nitrile groupLimited substrate scope
Palladium-Catalyzed Cyanation5-Bromo-dihydrofuropyridineSuzuki-Miyaura coupling75–78%High efficiency, scalableCostly catalysts

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structural motif allows for the creation of more complex molecules, which can be used in different chemical reactions. For instance, it can undergo reduction reactions using sodium borohydride to yield diastereoselective products. Additionally, the nitrile group in this compound can participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives .

Interaction with Nicotinic Receptors
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile has shown significant biological activity through its interaction with nicotinic acetylcholine receptors (nAChRs). This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that this compound may modulate neurotransmission and exhibit neuroprotective effects .

Potential Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. For example, compounds derived from this compound have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells . The mechanism involves binding to specific molecular targets and disrupting critical cellular signaling pathways.

Medicinal Applications

Development of Therapeutics
The medicinal chemistry community is exploring this compound for its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy as ligands for melatonin receptors and for their role in treating conditions associated with tauopathies such as progressive supranuclear palsy and Alzheimer's disease .

Case Study: Alzheimer's Disease Treatment

A notable study highlighted the potential of this compound in treating Alzheimer's disease. The compound's ability to bind to nicotinic receptors was linked to improved cognitive function in animal models. The study emphasized the need for further research to confirm these findings and explore the compound's full therapeutic potential .

Industrial Applications

Material Development
In addition to its chemical and biological applications, this compound is being explored for industrial uses. Its derivatives may find applications in the development of new materials with specific properties tailored for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Core Structure Substituents/Modifications Key Features Reference CAS/Study
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile Dihydrofuro + pyridine -CN at position 5 Partially saturated furo ring CAS 193605-61-7
2-Methylthieno[3,2-b]pyridine-5-carbonitrile Thieno + pyridine -CN at position 5, -CH₃ at position 2 Aromatic thiophene ring CAS 1785213-71-9
4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile Dihydrofuro + pyridine -CN at 5, -CF₃ at 2, -NH₂ at 4 and 6 Electron-withdrawing groups enhance reactivity N/A
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo + pyridine -CN at 5, -CH₃ at 6 Fully unsaturated pyrrole ring CAS 1000340-86-2
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Chromeno + pyridine -CN at 3, -NO₂CH₂ at 5, -NH₂ at 2 and 4 Extended aromatic system (chromene) CAS N/A

Physicochemical Properties

  • Lipophilicity: Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives (e.g., 5a, 5b) exhibit logP values ranging from 1.2–2.5, indicating moderate lipophilicity suitable for membrane permeability .
  • Solubility: Chromeno[2,3-b]pyridines with polar substituents (e.g., -NH₂, -NO₂) show improved aqueous solubility , while the target compound’s dihydrofuro ring may confer intermediate solubility.

Stability and Reactivity

  • The dihydrofuro ring’s partial saturation may enhance stability against oxidation compared to fully unsaturated systems like thieno[2,3-b]pyridines.
  • The -CN group in the target compound is reactive under basic or nucleophilic conditions, enabling further functionalization (e.g., hydrolysis to amides or carboxylic acids).

Biological Activity

Overview

2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound recognized for its unique structural characteristics and potential biological activities. This compound, with the molecular formula C8_8H6_6N2_2O and a molecular weight of 146.15 g/mol, features a fused furan and pyridine ring system along with a nitrile group at the 5-position. Its structural attributes suggest promising applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including nicotinic acetylcholine receptors (nAChRs). These interactions can influence neurotransmission, which may provide therapeutic benefits in neurological disorders such as Alzheimer's disease and other cognitive impairments . Additionally, derivatives of this compound have shown potential as inhibitors of inflammatory pathways, particularly through modulation of interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in innate immune responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of furan-pyridinone derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative demonstrated over 99% inhibition of cell growth in KYSE70 and KYSE150 cell lines at a concentration of 20 µg/mL , with an IC50_{50} value of 0.655 µg/mL after 24 hours .

Table 1: Cytotoxicity Activity of Furan-Pyridinone Derivatives

CompoundCell LineConcentration (µg/mL)% InhibitionIC50_{50} (µg/mL)
4cKYSE7020>990.655
4cKYSE15020>990.655
3bKYSE7040Moderate-
3eKYSE15040Moderate-

This table summarizes the cytotoxic effects observed in various derivatives against specific cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan and pyridine moieties significantly impact biological activity. For example, the presence of certain substituents enhances anti-tumor activity; compounds with bromopropyl or isobutyl substituents exhibited stronger inhibitory effects on specific cancer cells compared to others. The findings suggest that optimizing substituent groups can lead to more potent anticancer agents.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of derivatives has shown variable clearance rates and oral bioavailability, which are critical for therapeutic development. For instance, one derivative exhibited an IC50_{50} value of 6.2 nM against IRAK4 but had high clearance rates that could limit its effectiveness in vivo . Understanding these parameters is essential for advancing these compounds from bench to bedside.

Case Studies and Research Findings

Several studies have explored the biological properties and therapeutic potentials of compounds related to this compound:

  • Anticancer Studies : A study investigating furan-pyridinone derivatives reported significant anti-tumor activity against esophageal cancer cell lines, demonstrating the potential for these compounds in cancer therapy.
  • Inflammatory Response Modulation : Compounds based on this scaffold have been shown to reduce pro-inflammatory cytokine production in vitro, indicating their potential utility in treating autoimmune diseases .
  • Neuroprotective Effects : The ability of certain derivatives to bind to nicotinic receptors suggests their role in neuroprotection and cognitive enhancement.

Q & A

Q. What are the established synthetic routes for 2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile?

A diastereoselective method involves reacting 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with excess sodium borohydride. This process triggers pyrrole ring opening, followed by double reduction and tandem heterocyclization to form the fused furopyridine core . Key steps include controlling stoichiometry and reaction time to minimize byproducts.

Q. How should researchers confirm the structural identity of this compound?

Use a combination of 1H/13C NMR to analyze proton environments and carbon frameworks, HRMS for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallography confirmed the diastereoselectivity in analogous dihydrofuropyridines .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen for antimicrobial activity using in vitro bacterial inhibition assays (e.g., Staphylococcus aureus, E. coli) or anticonvulsant potential via maximal electroshock (MES) or pentylenetetrazole (PTZ) rodent models, as done for structurally related pyridine carbonitriles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, sulfolane) enhance cyclization rates in halogenation steps .
  • Catalysts : Lewis acids like ZnCl₂ or KF improve yields in trifluoromethylation reactions for pyridine derivatives .
  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and increases diastereoselectivity in microwave-assisted Diels-Alder syntheses of dihydrofuropyridines .

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Computational modeling : DFT calculations predict favorable diastereomeric pathways, guiding synthetic adjustments to reaction pH or temperature .
  • Crystallographic data : Compare experimental X-ray structures with computational models to identify configuration discrepancies .

Q. What strategies address low yields in multi-component reactions involving this compound?

  • Pre-activation of intermediates : Use boronic acids or silyl-protected reagents to stabilize reactive intermediates .
  • Stepwise vs. one-pot synthesis : For complex derivatives, isolate intermediates (e.g., 5-bromo-3-methoxypicolinonitrile) before proceeding to cyclization .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for similar derivatives?

Discrepancies often arise from:

  • Reagent purity : Trace moisture in NaBH₄ reduces reduction efficiency in dihydrofuropyridine syntheses .
  • Temperature control : Exothermic reactions (e.g., borohydride reductions) require precise cooling to avoid side reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., -CN) on the pyridine ring slow cyclization kinetics, necessitating longer reaction times .

Methodological Recommendations

Challenge Solution Reference
Low diastereoselectivityUse microwave irradiation to enhance reaction specificity and speed .
Byproduct formationIntroduce scavengers (e.g., molecular sieves) to absorb reactive intermediates .
Structural ambiguityCombine NOESY NMR with X-ray crystallography to confirm stereochemistry .

Future Research Directions

  • Explore photocatalytic methods for greener syntheses.
  • Investigate bioisosteric replacements (e.g., replacing -CN with -CF₃) to enhance pharmacokinetic properties .
  • Develop flow chemistry protocols to scale up dihydrofuropyridine production while maintaining stereochemical integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile
Reactant of Route 2
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile

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